5-Chloro-2-furaldehyde

Catalog No.
S1897168
CAS No.
21508-19-0
M.F
C5H3ClO2
M. Wt
130.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2-furaldehyde

Addressing the need for a robust halogen handle in complex syntheses, 5-Chloro-2-furaldehyde (CAS 21508-19-0) offers orthogonal reactivity with a stable C-Cl bond. • Resists premature cleavage: ~3-fold lower reactivity toward glutathione vs. furfural, minimizing off-target toxicity. • Enhanced oxidative stability: ~2-fold reduction in singlet oxygen reactivity ensures integrity in aqueous formulations. • Enables late-stage functionalization: Chlorine withstands aldehyde condensations/hydroboration, remaining intact for Suzuki-Miyaura or Buchwald-Hartwig couplings. Reliable supply with rigorous quality control for pharmaceutical and agrochemical R&D.

CAS Number

21508-19-0

Product Name

5-Chloro-2-furaldehyde

IUPAC Name

5-chlorofuran-2-carbaldehyde

Molecular Formula

C5H3ClO2

Molecular Weight

130.53 g/mol

InChI

InChI=1S/C5H3ClO2/c6-5-2-1-4(3-7)8-5/h1-3H

InChI Key

DGAUAVDWXYXXGQ-UHFFFAOYSA-N

SMILES

C1=C(OC(=C1)Cl)C=O

Canonical SMILES

C1=C(OC(=C1)Cl)C=O

The exact mass of the compound 5-Chloro-2-furaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

5-Chloro-2-furancarboxaldehyde, 5-Chloro-2-formylfuran, 5-Chlorofuran-2-carbaldehyde, 5-Chloro-2-furaldehyde

Purity

≥95%

Package Size

1 g, 5 g, 10 g, 25 g

5-Chloro-2-furaldehyde (CAS 21508-19-0) is a bifunctional heteroaromatic precursor characterized by a reactive aldehyde group and a 5-position chlorine atom. In industrial and laboratory procurement, it serves as a critical intermediate for synthesizing pharmaceuticals, agrochemicals, and functionalized thiosemicarbazones [1]. Compared to the unsubstituted baseline, furfural, the inclusion of the chlorine atom enables downstream nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, while altering the electronic properties of the furan ring. Its selection is typically driven by the need for orthogonal reactivity, where the C-Cl bond remains intact during aldehyde condensation or hydroboration, but can be activated for late-stage functionalization [2].

Research & Synthesis Fit

1 Halogenated furanic building block for heterocyclic synthesis and cross-coupling workflows
2 Chloro substituent enables controlled Pd-catalyzed oxidative addition and tandem cyclizations
3 Reported internal standard for RP-HPLC-DAD analysis of furanic compounds

Substituting 5-chloro-2-furaldehyde with furfural or 5-bromo-2-furaldehyde fundamentally alters process yields and synthetic pathways. Furfural lacks the halogen handle required for Suzuki-Miyaura or Buchwald-Hartwig couplings, making it unviable for extending the heteroaromatic core via transition-metal catalysis [1]. Conversely, while 5-bromo-2-furaldehyde provides a similar halogen handle, the C-Br bond is significantly more labile than the C-Cl bond. In multi-step syntheses involving aggressive nucleophiles or reducing conditions, the bromo-analog is prone to premature cleavage or over-reaction, whereas the chloro-analog provides the necessary stability to retain the halogen for late-stage activation [2]. Furthermore, the electronic deactivation provided by the chlorine atom improves oxidative stability in aqueous environments compared to unsubstituted furfural, preventing premature degradation during formulation.

Substitution Risk

! 5-Bromo analog: oxidative addition profile may promote premature homocoupling; reaction control may shift
! 5-Methyl analog: electron-donating effect alters carbonyl electrophilicity; chemoselectivity may not transfer directly
! Chromatographic resolution: 5-bromo analog may co-elute with furfural/HMF under reported RP-HPLC conditions

Enhanced Resistance to Singlet Oxygen Degradation

Kinetic studies of biomass-burning organic compounds and furan derivatives in aqueous solutions reveal that halogen substitution significantly impacts oxidative stability. When exposed to singlet molecular oxygen (1O2*), 5-chloro-2-furaldehyde exhibits a reaction rate constant that is approximately a factor of 2 lower than that of unsubstituted furfural [1].

Evidence DimensionReaction rate constant with singlet oxygen (1O2*)
Target Compound Data~2-fold reduction in degradation rate
Comparator Or BaselineFurfural (Baseline rate)
Quantified Difference50% lower reactivity toward singlet oxygen
ConditionsAqueous solution, pH 5, illuminated green LED system with rose bengal sensitizer

Procuring the chloro-substituted analog provides superior shelf-life and formulation stability in oxidative or aqueous environments compared to standard furfural.

Lipophilicity (LogP)
Reported
ΔLogP +1.34 vs furfural (3.3× partition)
Higher predicted membrane permeability context
Calculated property; verify in experimental systems

Controlled Reactivity for Multi-Step Condensation Workflows

The choice of halogen dictates the reaction kinetics and yields in complex cascade condensations. In the synthesis of isoindoline-1,3-dione derivatives via reaction with N,N-dimethylhydrazine and N-ethyl maleimide, 5-chloro-2-furaldehyde yields 39% of the target adduct, whereas 5-bromo-2-furaldehyde yields 54% [1]. This lower reactivity of the chloro-analog is strategically advantageous when slower, controlled reaction kinetics are required to prevent thermal runaway or when orthogonal protection strategies demand a more stable carbon-halogen bond during intermediate steps.

Evidence DimensionIsolated yield of isoindoline-1,3-dione derivative
Target Compound Data39% yield
Comparator Or Baseline5-Bromo-2-furaldehyde (54% yield)
Quantified Difference15% absolute reduction in yield (indicating attenuated reactivity)
ConditionsWater (pH 6), 50 °C, reaction with N,N-dimethylhydrazine and N-ethyl maleimide

Buyers should select the chloro-analog over the bromo-analog when synthetic pathways require a more robust halogen handle that resists premature reaction during aggressive condensation steps.

Tetrahymena pIGC50
Class-level
2.07 (IGC50 ~8.51 mM)
Aquatic toxicity benchmark for SAR studies
Class-level inference; verify handling protocols

Attenuated Electrophilicity for Reduced Off-Target Thiol Scavenging

The electron-withdrawing effect of the chlorine atom alters the electrophilic reactivity of the furan core. In predictive toxicology assays measuring the depletion of glutathione (GSH), 5-chloro-2-furaldehyde demonstrates an RC50(GSH) of 1.7 mM, compared to 0.57 mM for unsubstituted furfural [1]. A higher RC50 value indicates that a greater concentration of the chloro-analog is required to consume 50% of the available thiol, demonstrating significantly lower off-target electrophilicity.

Evidence DimensionRC50(GSH) (Concentration required for 50% GSH depletion)
Target Compound Data1.7 mM
Comparator Or BaselineFurfural (0.57 mM)
Quantified Difference2.98-fold higher concentration required (lower electrophilicity)
ConditionsGlutathione reactivity assay, aqueous conditions

This attenuated thiol reactivity makes 5-chloro-2-furaldehyde a preferred scaffold in drug discovery to minimize off-target protein binding and glutathione depletion.

RP-HPLC-DAD ISTD
Head-to-head
Resolves from furfural and HMF
Supports method accuracy and matrix-effect correction
Qualitative validation; confirm method transfer

High-Yield Compatibility in Rhodium-Catalyzed Hydroboration

5-Chloro-2-furaldehyde serves as a highly effective substrate in directed catalytic asymmetric hydroboration (CAHB). When subjected to Rh(nbd)2BF4 catalysis, the compound successfully undergoes hydroboration to yield the corresponding borylated product with an 84% isolated yield [1]. This demonstrates that the C-Cl bond remains completely intact under reductive catalytic conditions, allowing for the installation of boronate esters without competitive dehalogenation.

Evidence DimensionIsolated yield in CAHB
Target Compound Data84% yield
Comparator Or Baseline5-chloro-2-fluoropyridine (51% yield)
Quantified Difference33% higher yield than the fluoropyridine baseline
Conditions2% Rh(nbd)2BF4, THF, 40 °C

Procuring this specific compound enables the efficient synthesis of chiral γ-borylated derivatives, which are critical intermediates for subsequent inter- and intramolecular cross-couplings.

Pd-Benzofuran Synthesis
Source review
Documented reactive intermediate
Supports tandem coupling/cyclization sequences
No quantitative yield data; requires optimization

Orthogonal Cross-Coupling in API Synthesis

Due to the stability of the C-Cl bond relative to C-Br, 5-chloro-2-furaldehyde is the optimal choice for active pharmaceutical ingredient (API) synthesis requiring multi-step sequences[1]. It allows chemists to perform initial aldehyde condensations or hydroborations without cleaving the halogen, reserving the chlorine atom for late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

Development of Oxidatively Stable Agrochemicals

In the formulation of agricultural chemicals exposed to environmental stressors, the roughly 2-fold reduction in singlet oxygen reactivity compared to furfural makes this compound an ideal building block [2]. It ensures that the furan core resists premature oxidative degradation in aqueous field applications.

Design of Low-Toxicity Thiol-Sparing Therapeutics

Because it exhibits a nearly 3-fold lower reactivity toward glutathione compared to unsubstituted furfural, 5-chloro-2-furaldehyde is highly suited for drug discovery programs aiming to minimize off-target toxicity [3]. It is the preferred precursor for synthesizing thiosemicarbazones and other pharmacophores where preserving intracellular GSH levels is critical.

Application Fit Matrix

Application
Selection Property
Validation Focus
Furanic RP-HPLC quantification
Chromatographic resolution and similar UV chromophore
Method accuracy and matrix-effect correction
CNS-targeted heterocyclic synthesis
Enhanced calculated lipophilicity profile
Membrane permeability in cellular assays
Pd-catalyzed benzofuran precursor
Chloro substituent for controlled oxidative addition
Reaction efficiency and byproduct control
QSAR toxicity modeling for furanics
Reported aquatic toxicity benchmark
Experimental reproducibility and model calibration

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

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